molecular formula C23H19BrN2O4 B12037936 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

Cat. No.: B12037936
M. Wt: 467.3 g/mol
InChI Key: UGCBYWCSESJIIW-MFKUBSTISA-N
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Description

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate is an organic compound with a complex structure It is characterized by the presence of a bromophenyl group, a hydrazinylidene moiety, and an ethoxyphenyl benzoate group

Preparation Methods

The synthesis of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate involves several steps. One common method includes the reaction of 2-bromobenzoyl chloride with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-ethoxybenzaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with biological macromolecules, affecting their function. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C23H19BrN2O4/c1-2-29-21-14-16(15-25-26-22(27)18-10-6-7-11-19(18)24)12-13-20(21)30-23(28)17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,26,27)/b25-15+

InChI Key

UGCBYWCSESJIIW-MFKUBSTISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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